molecular formula C10H11NO B3375614 [4-(Methoxymethyl)phenyl]acetonitrile CAS No. 111735-59-2

[4-(Methoxymethyl)phenyl]acetonitrile

Cat. No.: B3375614
CAS No.: 111735-59-2
M. Wt: 161.2 g/mol
InChI Key: CTHBNNHKPROKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Methoxymethyl)phenyl]acetonitrile: is an organic compound with the molecular formula C10H11NO It is a derivative of acetonitrile, where the phenyl ring is substituted with a methoxymethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [4-(Methoxymethyl)phenyl]acetonitrile typically begins with 4-methoxybenzyl chloride and sodium cyanide.

    Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C).

    Procedure: The 4-methoxybenzyl chloride is reacted with sodium cyanide in the presence of a phase transfer catalyst to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Methoxymethyl)phenyl]acetonitrile can undergo oxidation reactions to form corresponding aldehydes or acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products:

    Oxidation: 4-(Methoxymethyl)benzaldehyde or 4-(Methoxymethyl)benzoic acid.

    Reduction: 4-(Methoxymethyl)phenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [4-(Methoxymethyl)phenyl]acetonitrile is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology:

    Biochemical Studies: The compound is used in studies to understand the biochemical pathways and interactions of nitrile-containing compounds.

Medicine:

    Drug Development: It is explored for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)phenyl]acetonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions at the molecular level.

Comparison with Similar Compounds

    4-Methoxyphenylacetonitrile: Similar structure but lacks the methoxymethyl group.

    4-Methylbenzyl cyanide: Contains a methyl group instead of a methoxymethyl group.

    4-Fluorophenylacetonitrile: Contains a fluorine atom instead of a methoxymethyl group.

Uniqueness:

  • The presence of the methoxymethyl group in [4-(Methoxymethyl)phenyl]acetonitrile provides unique reactivity and properties compared to its analogs. This group can participate in additional chemical reactions, offering more versatility in synthetic applications.

Properties

IUPAC Name

2-[4-(methoxymethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHBNNHKPROKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550553
Record name [4-(Methoxymethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111735-59-2
Record name [4-(Methoxymethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Methoxymethyl)phenyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
[4-(Methoxymethyl)phenyl]acetonitrile
Reactant of Route 3
Reactant of Route 3
[4-(Methoxymethyl)phenyl]acetonitrile
Reactant of Route 4
Reactant of Route 4
[4-(Methoxymethyl)phenyl]acetonitrile
Reactant of Route 5
Reactant of Route 5
[4-(Methoxymethyl)phenyl]acetonitrile
Reactant of Route 6
Reactant of Route 6
[4-(Methoxymethyl)phenyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.